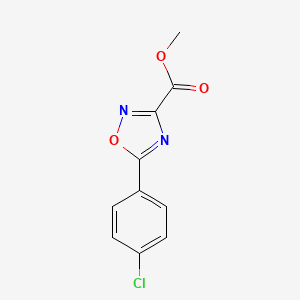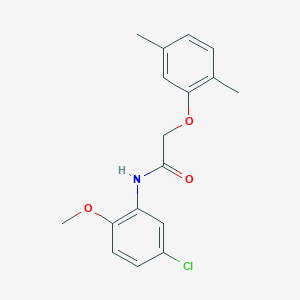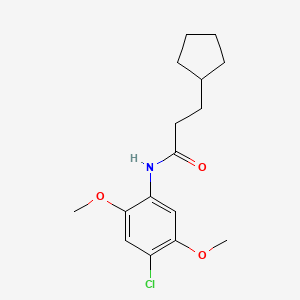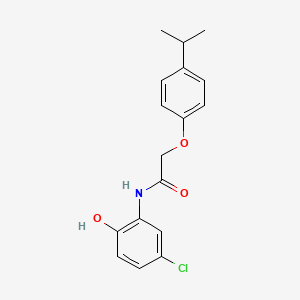
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various applications in scientific research, including as a potential anticancer agent, antimicrobial agent, and antiviral agent. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have antibacterial activity against gram-positive and gram-negative bacteria. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is not fully understood. However, it has been suggested that methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate research, including the development of novel methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its potential applications in various fields, including cancer therapy, antimicrobial therapy, and antiviral therapy.
In conclusion, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives.
Synthesis Methods
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be synthesized through a variety of methods, including the reaction of 4-chlorobenzohydrazide with methyl oxalyl chloride, followed by cyclization with triethylamine. Another method involves the reaction of 4-chlorobenzohydrazide with methyl chloroformate, followed by cyclization with potassium carbonate. The yield of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate using these methods ranges from 60-80%.
properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQNCSCSPMTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)